molecular formula C9H16O B7894669 Non-1-yn-3-ol CAS No. 7383-20-2

Non-1-yn-3-ol

Cat. No.: B7894669
CAS No.: 7383-20-2
M. Wt: 140.22 g/mol
InChI Key: XVJKCRIRKNGKPN-UHFFFAOYSA-N
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Description

Non-1-yn-3-ol (CAS 7383-20-2) is a nine-carbon chain terminal alkyne bearing a secondary alcohol functional group at the 3-position. With a molecular formula of C9H16O and a molecular weight of 140.22 g/mol, it is a liquid with a density of approximately 0.883 g/cm³ and a boiling point of 184.3°C at 760 mmHg . Its structure, featuring both a terminal alkyne and an alcohol, makes it a versatile building block (synthon) in organic synthesis for constructing more complex molecules. This compound serves as a key intermediate in various metal-catalyzed coupling and cyclization reactions. For instance, homologues like but-3-yn-1-ol participate in palladium-catalyzed carbonylation and thiolactonization reactions with diaryl sulfides to form arylthio-substituted lactones, demonstrating the utility of such alkynol scaffolds in synthesizing heterocyclic compounds . Researchers also utilize this compound in the synthesis of natural products and other complex targets. The terminal alkyne can undergo Sonogashira cross-couplings, and the alcohol group can be further functionalized or protected, offering multiple avenues for molecular diversification. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

non-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h2,9-10H,3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJKCRIRKNGKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994947
Record name Non-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-20-2
Record name 1-Nonyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Non-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-1-yn-3-ol can be synthesized through various methods. One common synthetic route involves the reaction of nonanal with ethynylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of nonynal alcohol. This method is preferred due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Non-1-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Non-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of Non-1-yn-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Tables

Table 1: Comparison of Alkynols by Chain Length Table 2: Alkenols vs. Alkynols: Structural and Functional Differences

Biological Activity

Non-1-yn-3-ol (C9H16O), also known as nonyl alcohol, is an organic compound characterized by the presence of a triple bond and a hydroxyl group. This unique structure imparts various biological activities that make it a subject of interest in medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an acetylenic alcohol, featuring both alkyne and alcohol functionalities. Its molecular structure is depicted as follows:

Structure C9H16O\text{Structure }\text{C}_{9}\text{H}_{16}\text{O}

This compound typically exists as a colorless to light yellow liquid with a boiling point around 121 °C. Its unique combination of functional groups allows for diverse reactivity patterns that are leveraged in various chemical applications.

Synthesis Methods

Several methods have been developed for synthesizing this compound, often achieving high purity levels exceeding 98%. Common synthesis routes include:

  • Alkyne Hydrolysis : Reaction of terminal alkynes with water in the presence of catalysts.
  • Reduction Reactions : Utilizing reducing agents to convert corresponding carbonyl compounds to alcohols.

Biological Activity

Mechanisms of Action
Research indicates that this compound exhibits several biological activities, primarily attributed to its interactions with cellular components. Studies have shown that it can modulate various biological pathways, including:

  • Neuroprotection : this compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. For instance, it demonstrated protective effects on PC12 cells injured by corticosterone, suggesting potential applications in treating depression and other mood disorders .
  • Antimicrobial Activity : The compound has exhibited antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound on PC12 cells, it was found to significantly reduce apoptosis markers such as Bax and caspase-3 at concentrations as low as 10 μM. This suggests that this compound may enhance cell survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Studies

Another study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound inhibited the growth of several Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial formulations .

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameMolecular FormulaKey Features
3-Methylbutan-1-yneC5H8Contains alkyne functionality
2-Methylbutan-2-olC5H12OAlcohol with branched structure
4-Methylpentan-2-oneC6H12OKetone structure with potential biological activity

This compound stands out due to its combination of both alkene and alkyne functionalities along with a hydroxyl group, providing distinct reactivity patterns not observed in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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